BAY-85-8501 Racemate
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Overview
Description
BAY-85-8501 Racemate is a novel, highly selective, and reversible human neutrophil elastase (HNE) inhibitor. It has shown promising results in preclinical models for treating inflammatory pulmonary diseases such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension . The compound exhibits picomolar activity, making it a potent candidate for therapeutic applications .
Preparation Methods
The synthetic routes and reaction conditions for BAY-85-8501 Racemate are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve its highly selective inhibitory properties . Industrial production methods likely involve optimization of these synthetic routes to ensure scalability and consistency in the final product.
Chemical Reactions Analysis
BAY-85-8501 Racemate primarily undergoes reactions typical of small molecule inhibitors. These include:
Oxidation and Reduction:
Substitution Reactions: Given its complex structure, substitution reactions may occur at various functional groups, depending on the reagents and conditions used.
The major products formed from these reactions would depend on the specific reagents and conditions applied, but they would generally involve modifications to the inhibitor’s functional groups.
Scientific Research Applications
BAY-85-8501 Racemate has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of elastase enzymes.
Biology: Investigated for its role in modulating inflammatory responses in various cell types.
Medicine: Explored as a potential therapeutic agent for treating inflammatory pulmonary diseases, including bronchiectasis, COPD, and pulmonary hypertension
Mechanism of Action
BAY-85-8501 Racemate exerts its effects by selectively inhibiting human neutrophil elastase (HNE), a key mediator of tissue remodeling and inflammation . By inhibiting HNE, the compound helps restore the protease/anti-protease balance in inflammatory pulmonary diseases, thereby reducing inflammation and tissue damage . The molecular targets and pathways involved include the direct inhibition of HNE activity and subsequent modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
BAY-85-8501 Racemate is unique due to its high selectivity and reversible inhibition of HNE. Similar compounds include:
Sivelestat: Another HNE inhibitor, but with different pharmacokinetic properties.
AZD9668: A selective HNE inhibitor with applications in treating COPD.
Alvelestat: An HNE inhibitor under investigation for treating alpha-1 antitrypsin deficiency.
Compared to these compounds, this compound stands out for its picomolar activity and potential for once-daily dosing due to its favorable pharmacokinetics .
Biological Activity
BAY-85-8501 is a selective and potent inhibitor of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases, particularly those affecting the lungs. This compound has garnered attention for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), bronchiectasis (BE), and pulmonary hypertension (PH). This article delves into the biological activity of BAY-85-8501, summarizing key research findings, pharmacological properties, and clinical implications.
Overview of Human Neutrophil Elastase
HNE plays a critical role in the degradation of extracellular matrix components and is involved in inflammatory responses. Elevated levels of HNE are associated with tissue damage in chronic inflammatory diseases. Therefore, targeting HNE with specific inhibitors like BAY-85-8501 is a promising strategy to restore the balance between proteases and anti-proteases, potentially mitigating tissue destruction.
BAY-85-8501 is characterized by its unique dihydropyrimidinone structure, which enhances its binding affinity to HNE. The compound's chemical formula is C21H22F3N3O3S and it features a strategically positioned methyl sulfone substituent that locks its bioactive conformation. This design promotes tight interactions with the S1 and S2 pockets of the HNE active site, facilitating potent inhibition.
Potency and Selectivity
BAY-85-8501 exhibits high selectivity for HNE over other serine proteases and cytochrome P450 isoforms, which is crucial for minimizing off-target effects. In vitro studies have demonstrated that BAY-85-8501 inhibits HNE with an IC50 value in the low nanomolar range, showcasing its potential as a therapeutic agent.
In Vivo Efficacy
In preclinical models, BAY-85-8501 has shown efficacy in reducing HNE activity and associated tissue damage in rodent models of ALI. Notably, treatment with BAY-85-8501 resulted in significant improvements in lung function parameters compared to control groups .
Phase 2a Trials
A pivotal phase 2a clinical trial evaluated the safety and efficacy of BAY-85-8501 in patients with non-cystic fibrosis bronchiectasis. The study involved 94 patients who received either 1 mg of BAY-85-8501 or placebo once daily for 28 days. Key findings included:
- Safety Profile : Adverse events were reported in 66% of patients receiving BAY-85-8501 compared to 77% receiving placebo, with most events classified as mild to moderate.
- Biomarker Analysis : Treatment led to a statistically significant decrease in HNE activity post-treatment (P = 0.0250), although no significant changes were observed in pulmonary function or quality of life metrics .
Summary of Clinical Findings
Parameter | BAY-85-8501 Group | Placebo Group | P-value |
---|---|---|---|
Treatment-Emergent AEs (%) | 66% | 77% | N/A |
Serious AEs | 3 | 1 | N/A |
HNE Activity Decrease (%) | Significant | N/A | 0.0250 |
Pulmonary Function Change | No Change | No Change | N/A |
Properties
Molecular Formula |
C22H17F3N4O3S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3 |
InChI Key |
YAJWYFPMASPAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N |
Origin of Product |
United States |
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